molecular formula C9H9Cl2NO2 B11875623 4,5-Dichloro-2-(oxetan-3-yloxy)aniline

4,5-Dichloro-2-(oxetan-3-yloxy)aniline

Cat. No.: B11875623
M. Wt: 234.08 g/mol
InChI Key: WIOZKJAJHBPIMO-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(oxetan-3-yloxy)aniline: is a chemical compound with the molecular formula C9H9Cl2NO and a molecular weight of 234.08 g/mol . This compound is characterized by the presence of two chlorine atoms and an oxetane ring attached to an aniline moiety. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(oxetan-3-yloxy)aniline typically involves the reaction of 4,5-dichloro-2-nitroaniline with oxetane-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The nitro group is then reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-(oxetan-3-yloxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of this compound.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4,5-Dichloro-2-(oxetan-3-yloxy)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(oxetan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: 4,5-Dichloro-2-(oxetan-3-yloxy)aniline is unique due to the presence of the oxetane ring, which imparts distinct chemical properties compared to other dichloroaniline derivatives

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

4,5-dichloro-2-(oxetan-3-yloxy)aniline

InChI

InChI=1S/C9H9Cl2NO2/c10-6-1-8(12)9(2-7(6)11)14-5-3-13-4-5/h1-2,5H,3-4,12H2

InChI Key

WIOZKJAJHBPIMO-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=CC(=C(C=C2N)Cl)Cl

Origin of Product

United States

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